4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structural features, including a butyl group, a chloro substituent, and a fluorophenyl group
Preparation Methods
The synthesis of 4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This step involves the cyclization of appropriate starting materials under specific reaction conditions, such as the use of a base or acid catalyst.
Introduction of substituents: The butyl, chloro, and fluorophenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as butyl halides, chlorinating agents, and fluorobenzene derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the cleavage of specific bonds and the formation of new products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies related to drug discovery and development.
Medicine: Its unique structural features could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:
Chromeno[8,7-e][1,3]oxazin-2-ones: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl derivatives: Compounds with fluorophenyl groups may exhibit similar reactivity and applications, but the presence of other substituents can influence their overall properties.
Chloro-substituted compounds: The presence of a chloro group can affect the compound’s reactivity and interactions, making it distinct from other related compounds.
Properties
Molecular Formula |
C21H19ClFNO3 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
4-butyl-6-chloro-9-(4-fluorophenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19ClFNO3/c1-2-3-4-13-9-19(25)27-20-16(13)10-18(22)21-17(20)11-24(12-26-21)15-7-5-14(23)6-8-15/h5-10H,2-4,11-12H2,1H3 |
InChI Key |
WKKSSMMSGZGWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.